

Spectroscopic Validation of 1-Methylcyclopropanecarboxamide: A Comparative Guide

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Compound of Interest

Compound Name: 1-Methylcyclopropanecarboxamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **1-Methylcyclopropanecarboxamide** and its structural analogs. Due to the limited availability of direct experimental spectra for **1-Methylcyclopropanecarboxamide**, this document leverages experimental data from closely related compounds and predicted spectral data to facilitate structural validation.

Introduction

1-Methylcyclopropanecarboxamide is a small organic molecule of interest in medicinal chemistry and drug development due to the presence of the bioisostERICALLY significant cyclopropane ring. Accurate structural confirmation of such molecules is paramount. This guide outlines the expected spectroscopic characteristics of **1-Methylcyclopropanecarboxamide** using ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, and compares them with the known data of Cyclopropanecarboxamide and the predicted data for N-Methylcyclopropanecarboxamide.

Spectroscopic Data Comparison

The following tables summarize the available experimental and predicted spectroscopic data for **1-Methylcyclopropanecarboxamide** and its analogs.

Table 1: ^1H NMR Data (Chemical Shifts in ppm)

Compound	$\text{H}\alpha$ (CH)	$\text{H}\beta$ (CH_2)	$-\text{CH}_3$	$-\text{NH}_2 / -\text{NHCH}_3$	Reference
1-Methylcyclopropanecarboxamide (Predicted)	-	~0.8-1.2 (m)	~1.3 (s)	~5.5-7.5 (br s)	Predicted
Cyclopropane carboxamide (Experimental)	1.43 (m)	0.98 (dd), 0.79 (dd)	-	5.63-5.91 (br s)	[1]
1-Methylcyclopropane-1-carboxylic Acid (Experimental)	-	1.28-1.29 (m)	1.29 (s)	- (has -OH at 12.2 ppm)	[2]
N-Methylcyclopropanecarboxamide (Predicted)	~1.4 (m)	~0.7-1.0 (m)	-	~2.8 (d), ~6.0 (br s)	Predicted

Table 2: ^{13}C NMR Data (Chemical Shifts in ppm)

Compound	C=O	C α (CH)	C β (CH ₂)	C-CH ₃	Quaternary C	-NCH ₃	Reference
1-Methylcyclopropane carboxamide (Predicted)	~178	-	~18	~20	~25	-	Predicted
Cyclopropane carboxamide (Experimental)	177.3	15.6	8.1	-	-	-	Data not readily available
1-Methylcyclopropane-1-carboxylic Acid (Experimental)	182.5	-	17.5	18.9	19.8	-	[3]
N-Methylcyclopropane carboxamide (Predicted)	~175	~16	~8	-	-	~26	Predicted

Table 3: IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C-H Stretch (cyclopropyl)	C-H Stretch (methyl)	Reference
1-Methylcyclopropane (Predicted)	~3400, ~3200	~1650	~3080, ~3000	~2950	Predicted
Cyclopropane carboxamide (Experimental)	3360, 3180	1647	3080, 3010	-	[4]
1-Methylcyclopropane-1-carboxylic Acid (Experimental)	- (O-H stretch ~2500-3300)	1695	3090, 3010	2980	[5]
N,N-Dimethylcyclopropanecarboxamide (Experimental)	-	1630	3080, 3000	2950, 2880	[6]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M]^+$	Key Fragments	Reference
1-Methylcyclopropanecarboxamide (Predicted)	99	84 ($[M-NH]^+$), 71 ($[M-CO]^+$), 56, 44	Predicted
Cyclopropanecarboxamide (Experimental)	85	70 ($[M-NH]^+$), 69, 57, 44, 41	[4]
1-Methylcyclopropane-1-carboxylic Acid (Experimental)	100	85 ($[M-CH_3]^+$), 82, 55, 45	[2]
N-Methylcyclopropanecarboxamide (Predicted)	99	70 ($[M-C_2H_5]^+$), 57, 44	Predicted

Experimental Protocols

Standard protocols for the spectroscopic techniques discussed are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Obtain a single-pulse 1H spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.

- Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Obtain a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is usually presented as percent transmittance versus wavenumber (cm^{-1}).

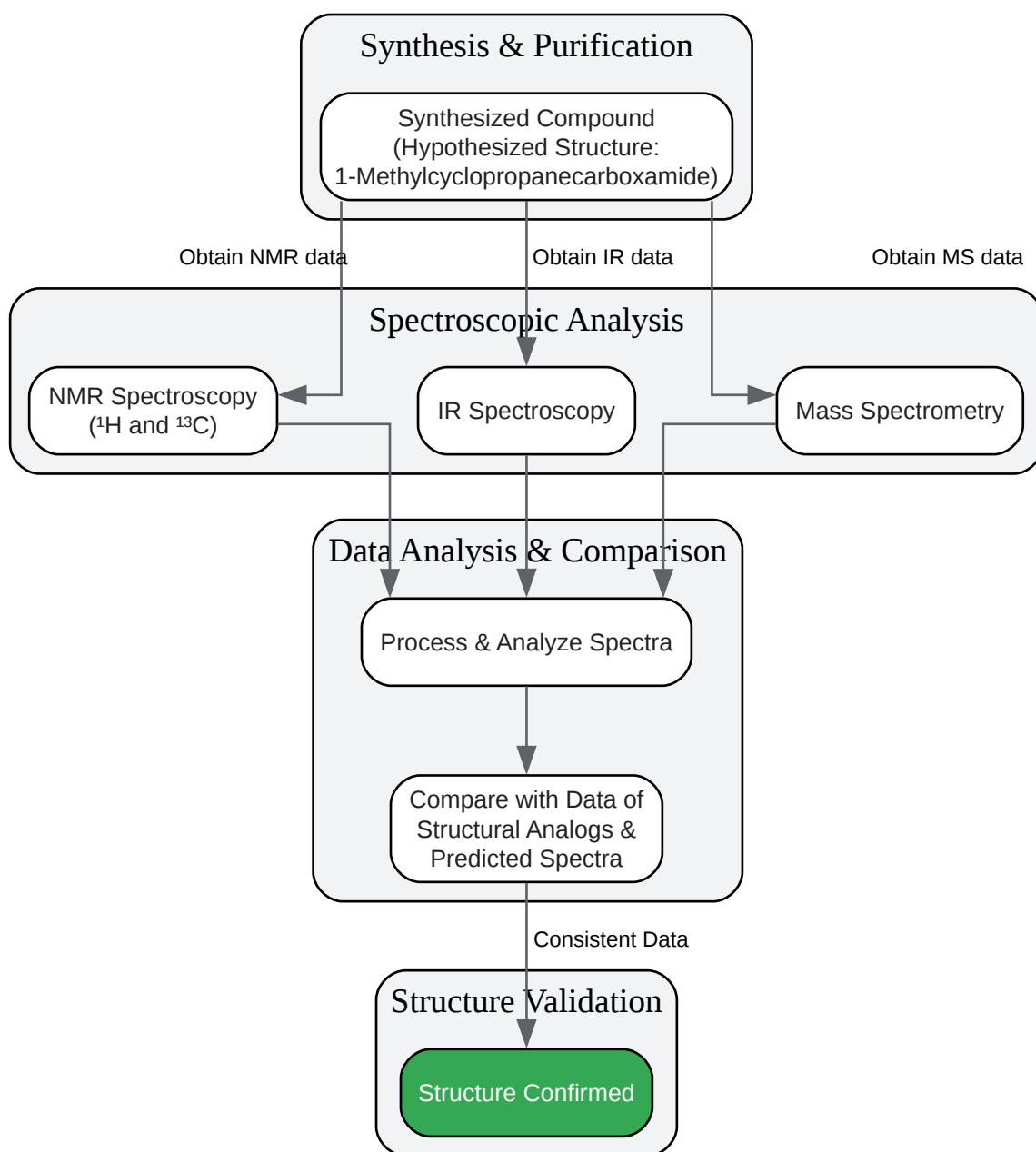
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition:

- ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ or $[M+Na]^+$ ions.
- EI-MS: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with electrons. This method provides information on the molecular ion $[M]^+$ and characteristic fragment ions.
- The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure.



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